molecular formula C20H28N4OS B5356624 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-propylpiperazin-1-yl)acetamide

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-propylpiperazin-1-yl)acetamide

Cat. No.: B5356624
M. Wt: 372.5 g/mol
InChI Key: ILZXQOVGPORSNA-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-propylpiperazin-1-yl)acetamide is a complex organic compound that features a thiazole ring, a piperazine ring, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-propylpiperazin-1-yl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 3,4-dimethylbenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

    Piperazine Derivative Formation: The piperazine ring is introduced by reacting 1-bromo-4-propylpiperazine with the thiazole intermediate.

    Acetamide Formation: The final step involves the acylation of the piperazine derivative with chloroacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution can be carried out using reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-propylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide
  • N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethylpiperazin-1-yl)acetamide
  • N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-butylpiperazin-1-yl)acetamide

Uniqueness

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-propylpiperazin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential for diverse applications in various fields.

Properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-propylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4OS/c1-4-7-23-8-10-24(11-9-23)13-19(25)22-20-21-18(14-26-20)17-6-5-15(2)16(3)12-17/h5-6,12,14H,4,7-11,13H2,1-3H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZXQOVGPORSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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